N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

Toxicokinetics Metabolism Biomonitoring

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3) is the primary N-demethylated metabolite of acetamiprid (IM-2-1), essential for laboratories complying with the 2024 EFSA residue definition requiring sum quantification of parent and metabolite in leafy and fruit crops. As the dominant neonicotinoid in human breast milk (61.2%), it is the biomarker of choice for exposure biomonitoring. Its distinct toxicological profile and environmental persistence demand this specific high-purity standard—generic substitutes compromise data integrity.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
CAS No. 190604-92-3
Cat. No. B070850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine
CAS190604-92-3
SynonymsN-desmethyl-acetamiprid
N-desmethylacetamiprid
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESCC(=NCC1=CN=C(C=C1)Cl)NC#N
InChIInChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)
InChIKeyAYEAUPRZTZWBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3): A Critical Neonicotinoid Metabolite for Environmental Fate and Human Biomonitoring Research


N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3), also designated as acetamiprid-N-desmethyl or metabolite IM-2-1, is the primary N-demethylated metabolite of the globally prevalent neonicotinoid insecticide acetamiprid. Chemically, it retains the core cyanoimine pharmacophore and the chloropyridinylmethyl moiety of the parent compound but lacks the N-methyl group, resulting in the molecular formula C9H9ClN4 and a molecular weight of 208.65 g/mol [1]. It is primarily utilized as a high-purity analytical reference standard for environmental monitoring, residue analysis, and human biomonitoring studies, reflecting its widespread occurrence and toxicological significance [2].

Procurement Implications of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine: Why In-Class Metabolite Substitution is Scientifically Unjustifiable


In analytical, environmental, and toxicological research, substituting N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine with a generic 'acetamiprid metabolite' or the parent compound acetamiprid is not scientifically valid. The compound exhibits a distinct toxicological profile and environmental behavior that directly impacts regulatory risk assessment. For instance, while acetamiprid itself is considered to have moderate toxicity, its metabolite IM-2-1 is a key driver for revised regulatory actions due to developmental neurotoxicity uncertainties and is a major component in human exposure biomonitoring, representing up to 61.2% of total neonics in breast milk [1]. Furthermore, its formation and persistence kinetics differ markedly from the parent, with specific detection windows in biological matrices (peak at 4h, absent by 48h) that are critical for accurate exposure assessment [2]. Using an uncharacterized 'metabolite mixture' or a structurally similar but non-identical compound would compromise data integrity, lead to erroneous quantification, and misrepresent the true toxicological and environmental risk profile mandated by modern regulatory frameworks [3].

Quantitative Differentiation of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3) Against Structural Analogs


In Vivo Mammalian Toxicokinetic Profile vs. Parent Acetamiprid: Divergent Detection Windows and Half-Life

In a comparative rat plasma study, the parent compound acetamiprid exhibited a short plasma half-life of approximately 4 hours and was completely eliminated by 24 hours. In contrast, its primary metabolite, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (IM-2-1), displayed a distinctly different kinetic profile: it was most strongly detected at the 4-hour time point and was not detected at 48 hours, indicating a prolonged but finite window for systemic detection [1]. This differential profile is critical for selecting appropriate biomarkers of exposure.

Toxicokinetics Metabolism Biomonitoring

Contact Toxicity in Pollinators: Near-Complete Lack of Acute Toxicity of the Desmethyl Metabolite vs. Parent Acetamiprid and Nitro-Imine Neonicotinoids

A comparative study on the contact toxicity of neonicotinoids to honey bees (Apis mellifera) revealed a stark contrast between parent compounds and their metabolites. The cyano-substituted parent acetamiprid showed an LD50 of 7.1 μg/bee, which is significantly less toxic than nitro-substituted analogs like imidacloprid (LD50 18 ng/bee). Crucially, the N-demethyl metabolite, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, exhibited no mortality when applied topically at a dose of 50 μg/bee, a dose >7-fold higher than the LD50 of the parent compound [1]. This demonstrates a near-complete loss of acute insecticidal activity upon N-demethylation.

Ecotoxicology Pollinator Safety Comparative Toxicity

Regulatory Impact: Inclusion in Revised Residue Definition for Human Health Risk Assessment

A 2024 statement by the European Food Safety Authority (EFSA) on the toxicological properties of acetamiprid led to a revised residue definition for risk assessment. For leafy and fruit crops, the new definition is the 'sum of acetamiprid and N-desmethyl-acetamiprid (IM-2-1), expressed as acetamiprid' [1]. This regulatory change, driven by uncertainties surrounding developmental neurotoxicity (DNT), explicitly recognizes N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine as a toxicologically relevant metabolite that must be quantified alongside the parent compound, whereas the definition for enforcement (and for other crop groups like cereals) remains parent acetamiprid alone [1].

Regulatory Toxicology Residue Analysis Food Safety

Environmental Persistence in Soil: Metabolite Inclusion Extends Overall Half-Life vs. Parent Compound Alone

A field study on the environmental fate of acetamiprid in soil demonstrated that while the parent compound (ATP) degrades very rapidly with a half-life of just 1-2 days, the presence of its degradation products, including N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine, extends the overall half-life of total residues to between 15 and 30 days [1]. This indicates that the metabolite is more persistent in soil than the parent molecule, leading to a longer environmental residence time for the chemical class.

Environmental Fate Soil Science Degradation Kinetics

Metabolic Formation Kinetics: Detected but Below Quantifiable Limits in Trout, Contrasting with Quantifiable Rat Metabolism

An in vitro metabolism study comparing rainbow trout (RBT) and rat liver microsomes found that while the formation of N-desmethyl-acetamiprid was conserved across both species, it was only detectable but below the limit of quantification in trout across a range of test concentrations [1]. This precluded the calculation of kinetic rate constants (Km and Vmax) for trout, unlike for the rat where metabolism was quantifiable. This species-specific difference highlights the variability in detoxification efficiency among vertebrates.

Comparative Metabolism In Vitro Toxicology Species-Specific Detoxification

Predominance in Human Biomonitoring: Acetamiprid-N-desmethyl as the Most Abundant Neonicotinoid in Breast Milk

A nationwide biomonitoring study of neonicotinoid insecticides in breast milk from the Chinese population identified N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (acetamiprid-N-desmethyl) as the single most predominant compound, accounting for 61.2% of the total amount of neonicotinoids detected [1]. This was followed by imidacloprid at 15.6% and the parent acetamiprid at a substantially lower proportion. This finding positions the metabolite as the primary marker of human exposure to this class of insecticides.

Human Biomonitoring Exposure Science Public Health

High-Impact Research and Industrial Applications for N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3) Reference Standard


Regulatory Food Safety Compliance: LC-MS/MS Quantification of Acetamiprid Residues in Leafy and Fruit Crops for EU Market Access

Contract research organizations (CROs) and food testing laboratories must adhere to the 2024 EFSA residue definition for risk assessment, which mandates quantification of the sum of acetamiprid and its N-desmethyl metabolite (IM-2-1) in leafy and fruit crops [1]. This application requires procurement of the high-purity analytical standard of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine (CAS 190604-92-3) to develop and validate an LC-MS/MS method capable of accurately measuring both compounds, ensuring client products meet the latest EU regulatory thresholds and avoid market rejection. Reliance on the parent standard alone is insufficient for compliance in this category.

Human Biomonitoring and Epidemiological Cohort Studies: Quantifying Prenatal and Postnatal Neonicotinoid Exposure

Given that acetamiprid-N-desmethyl constitutes the majority (61.2%) of neonicotinoid residues in human breast milk and is a dominant urinary metabolite, it is the biomarker of choice for large-scale human exposure studies [1]. Researchers in environmental health and epidemiology require this specific reference standard to establish calibration curves for quantifying exposure levels in biological matrices (urine, blood, breast milk). This enables accurate assessment of the association between neonicotinoid exposure and potential adverse health outcomes in vulnerable populations, such as infants and pregnant women.

Environmental Fate and Soil Persistence Modeling: Tracking Acetamiprid Degradation Pathways in Terrestrial Ecosystems

Environmental chemists and soil scientists studying the long-term impact of neonicotinoids use this metabolite standard to trace degradation pathways and calculate total residue half-lives. As demonstrated in field studies, the parent compound acetamiprid degrades rapidly (half-life 1-2 days), but the total residue, driven by more persistent metabolites like IM-2-1, can remain in soil for 15-30 days [1]. Accurate measurement of this metabolite is therefore essential for building robust environmental fate models and for assessing the true persistence and leaching potential of acetamiprid in agricultural soils.

Comparative Ecotoxicology and Pollinator Risk Assessment: Differentiating Parent vs. Metabolite Toxicity

Ecotoxicologists and regulatory bodies investigating the differential impact of neonicotinoids on beneficial insects, particularly pollinators, utilize this metabolite to confirm the loss of acute insecticidal activity. The finding that N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine elicits no mortality in honey bees at a dose of 50 μg/bee, while the parent acetamiprid has an LD50 of 7.1 μg/bee, is a cornerstone of the detoxification hypothesis [1]. Procuring this pure metabolite allows for controlled laboratory studies to isolate its specific sub-lethal or chronic effects, if any, and to validate the role of P450 enzymes in conferring bee tolerance to cyano-substituted neonicotinoids.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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